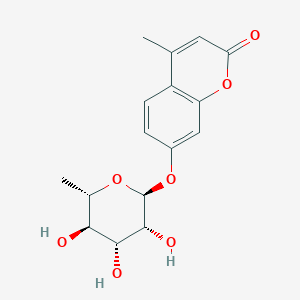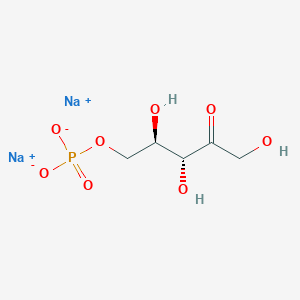
N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine
Descripción general
Descripción
This compound belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines have been extensively studied for their diverse biological activities and pharmaceutical applications. They are structural analogs of naphthyridines and quinoxalines, featuring a fused benzene and pyrimidine ring system. The incorporation of amino and methoxy groups can significantly alter the compound's chemical behavior and biological activity.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors like vanillin or aniline derivatives. The process typically includes steps like methylation, nitration, reduction, and cyclization, followed by specific substitutions to introduce various functional groups (Guangshan, 2011). Enantiomers of related compounds, such as cyclazosin, have been synthesized to study their biological profiles, illustrating the importance of stereochemistry in medicinal chemistry (Giardiná et al., 1996).
Molecular Structure Analysis
Molecular structure analysis of quinazoline derivatives is crucial for understanding their chemical and biological properties. Techniques like X-ray crystallography provide detailed insights into the molecular geometry, confirming the presence of quinazoline cores and substituent positions. For instance, the molecular structures of certain quinazoline derivatives were established, revealing insights into their chemical reactivity and interaction potentials (Soldatenkov et al., 2012).
Aplicaciones Científicas De Investigación
It's used in cyclization reactions involving the cyano group and ring closure with aromatic amines (Deck, Papadopoulos, & Smith, 2004).
It assists in the synthesis of immunologically active muramyl dipeptide derivatives, which are crucial for inducing delayed-type hypersensitivity (Fukuda et al., 1981).
The compound is significant in studying the metabolism of methylated aminoazo dyes in vivo (Miller, Plescia, Miller, & Heidelberger, 1952).
It acts as a highly potent alpha 1-adrenoceptor antagonist and antihypertensive agent, showing high affinity and selectivity (Campbell, Hardstone, & Palmer, 1988).
The compound inhibits tumor cell growth in culture, indicating its potential in cancer research (Forsch, Wright, & Rosowsky, 2002).
It has potential applications in organic synthesis (Lai, Bo, & Huang, 1997).
N-alkyl(anilino)-6,7-dimethoxyquinazoline derivatives, a related class of compounds, are potential DNA intercalating agents with cytotoxic activities (Garofalo et al., 2010).
4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in quinazoline drugs like terazosin, is synthesized from vanillin with about 37% yield after process improvement (Guangshan, 2011).
Propiedades
IUPAC Name |
3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4,6H2,1-3H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOVXHZDHACRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543371 | |
| Record name | 3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine | |
CAS RN |
76362-28-2 | |
| Record name | 3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)










![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)
